2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

Catalog No.
S689218
CAS No.
152074-07-2
M.F
C10H11BrO2
M. Wt
243.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

CAS Number

152074-07-2

Product Name

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

IUPAC Name

2-bromo-1-(2-ethoxyphenyl)ethanone

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C10H11BrO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6H,2,7H2,1H3

InChI Key

APYWRCOHDUNRLS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)CBr

Synonyms

2-BROMO-1-(2-ETHOXY-PHENYL)-ETHANONE

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CBr

Organic Synthesis:

  • The presence of a bromo group (Br) suggests its potential use as a starting material for further organic synthesis. Bromo groups can be readily substituted with other functional groups through various reactions, allowing for the creation of diverse new molecules with desired properties .

Medicinal Chemistry:

  • The combination of an aromatic ring, a carbonyl group (C=O), and a bromo group presents a structural framework found in various biologically active molecules. This suggests the possibility of investigating 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one as a lead compound for drug discovery or as a scaffold for the design of novel therapeutic agents .

Material Science:

  • Depending on its physical and chemical properties, 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one could be explored for potential applications in material science. For example, it could be investigated as a precursor for the synthesis of new polymers or as a component in the development of functional materials with specific properties.

Additional Information:

  • PubChem, a public database of chemical information, provides a basic entry for 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one, including its chemical structure, formula, and some basic properties:

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2C_{10}H_{11}BrO_2 and a molecular weight of 243.1 g/mol. This compound features a bromine atom, an ethoxy group, and a carbonyl functional group, which contribute to its unique chemical properties and reactivity. The presence of the bromine atom suggests potential for nucleophilic substitution reactions, while the ethoxy group enhances its solubility in organic solvents, making it suitable for various applications in organic synthesis and medicinal chemistry .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: Under certain conditions, the ethoxy group may be oxidized to yield corresponding hydroxyl derivatives.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Research indicates that 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. The compound's ability to form covalent bonds with nucleophilic sites on proteins may modulate their activity, making it a candidate for further exploration in medicinal chemistry. Additionally, similar compounds have demonstrated anti-inflammatory and anticancer properties, suggesting that this compound may also possess therapeutic potential .

The synthesis of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one typically involves the following steps:

  • Bromination: The starting material, 2-ethoxyphenyl ethanone, is treated with bromine in a suitable solvent (e.g., dichloromethane) under controlled conditions.
  • Isolation and Purification: The product is isolated through filtration or extraction methods and purified using techniques such as recrystallization or chromatography.

Alternative methods may include using continuous flow reactors to enhance efficiency and yield during the bromination process .

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one has several notable applications:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds due to its reactive bromine atom.
  • Medicinal Chemistry: The compound's structural features make it a candidate for drug development, particularly in creating novel therapeutic agents targeting specific biological pathways.
  • Material Science: Its properties may be explored for developing functional materials or polymers with desired characteristics .

Interaction studies of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with proteins involved in disease pathways. Techniques such as bio-layer interferometry have been employed to assess these interactions, providing insights into the compound's pharmacokinetic properties and potential drug-likeness. Understanding these interactions is crucial for evaluating its therapeutic applications .

Several compounds share structural similarities with 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one. Below is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-oneSimilar brominated pyridine structureDifferent position of methoxy group
2-Bromo-1-(4-methoxypyridin-2-yl)ethanoneContains a different methoxy substitutionVarying biological activity
1-(3-Bromo-2-methoxyphenyl)ethanoneBrominated phenyl rather than pyridineDistinct reactivity profile
2-Bromo-1-(3-methoxyphenyl)ethanoneSimilar carbonyl and bromo groupsDifferent methoxy positioning
2-Bromo-1-(4-hydroxyphenyl)ethanoneHydroxyl substitution instead of ethoxyImpacts solubility and reactivity

The uniqueness of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one lies in the specific arrangement of its functional groups, which imparts distinct chemical properties compared to these similar compounds. This specificity enhances its potential utility in targeted applications within research and industry .

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

Dates

Last modified: 08-15-2023

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